molecular formula C14H18N2O5 B11949657 Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate CAS No. 89137-40-6

Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate

Katalognummer: B11949657
CAS-Nummer: 89137-40-6
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: SRTRHRPTDAYVJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate is a chemical compound with a complex structure, often used in various scientific research applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate typically involves multiple steps. One common method includes the reaction of phenylmethoxycarbonyl chloride with 3-aminopropanoic acid, followed by esterification with methanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and therapeutic treatments.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions and applications in various fields. Its versatility and potential for modification make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

89137-40-6

Molekularformel

C14H18N2O5

Molekulargewicht

294.30 g/mol

IUPAC-Name

methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate

InChI

InChI=1S/C14H18N2O5/c1-20-13(18)9-16-12(17)7-8-15-14(19)21-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,19)(H,16,17)

InChI-Schlüssel

SRTRHRPTDAYVJN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC(=O)CCNC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.